molecular formula C15H11BrINO2S B186663 5-Bromo-3-iodo-1-tosyl-1H-indole CAS No. 142688-28-6

5-Bromo-3-iodo-1-tosyl-1H-indole

Cat. No.: B186663
CAS No.: 142688-28-6
M. Wt: 476.1 g/mol
InChI Key: UESGNBKPTQOFOP-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-tosyl-1H-indole is a synthetic organic compound with the molecular formula C15H11BrINO2S. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of bromine, iodine, and a tosyl group attached to the indole core, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 5-Bromo-3-iodo-1-tosyl-1H-indole typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the bromination and iodination of 1-tosyl-1H-indole. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

5-Bromo-3-iodo-1-tosyl-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-3-iodo-1-tosyl-1H-indole is used extensively in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-1-tosyl-1H-indole involves its interaction with molecular targets in biological systems. The indole core allows it to bind to various receptors and enzymes, influencing biological pathways. The presence of bromine and iodine atoms can enhance its binding affinity and specificity, making it a potent compound for research in medicinal chemistry .

Comparison with Similar Compounds

5-Bromo-3-iodo-1-tosyl-1H-indole can be compared with other indole derivatives such as:

    5-Bromo-1H-indole: Lacks the iodine and tosyl groups, making it less versatile in certain reactions.

    3-Iodo-1H-indole: Lacks the bromine and tosyl groups, limiting its applications in coupling reactions.

    1-Tosyl-1H-indole: Lacks the halogen atoms, reducing its reactivity in substitution reactions.

The unique combination of bromine, iodine, and tosyl groups in this compound enhances its reactivity and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

5-bromo-3-iodo-1-(4-methylphenyl)sulfonylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrINO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(17)13-8-11(16)4-7-15(13)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESGNBKPTQOFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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